

Physical characteristics of 2,3-Dimethyl-2-hexene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3-Dimethyl-2-hexene

Cat. No.: B165507

[Get Quote](#)

An In-Depth Technical Guide to the Physical Characteristics of **2,3-Dimethyl-2-hexene**

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of:
A Senior Application Scientist

Introduction: Defining 2,3-Dimethyl-2-hexene

2,3-Dimethyl-2-hexene is an unsaturated hydrocarbon belonging to the alkene family.^[1] Its structure, featuring a tetrasubstituted double bond and a six-carbon chain, dictates its physical and chemical behavior. This guide provides a comprehensive overview of its core physical characteristics, spectroscopic signature, and essential handling protocols. Understanding these fundamental properties is a critical prerequisite for its application in chemical synthesis, as a fragrance component, or as a starting material in the development of more complex molecules. ^[2] This document will delve into its key physicochemical data, the analytical techniques used for its identification, and the safety frameworks required for its handling.

Section 1: Core Physicochemical Properties

The bulk physical properties of a compound are the primary determinants of its behavior in a laboratory or industrial setting. They influence choices regarding storage, solvent selection, and reaction conditions. The properties of **2,3-Dimethyl-2-hexene** are summarized below.

Property	Value	Unit
Molecular Formula	C ₈ H ₁₆	-
Molecular Weight	112.21 g/mol	g/mol
CAS Registry Number	7145-20-2	-
Appearance	Colorless liquid	-
Density	0.729 - 0.739	g/cm ³
Boiling Point	122	°C at 760 mmHg
Melting Point	-115.1	°C
Flash Point	15.6	°C
Refractive Index (n _D)	1.419 - 1.427	-
Vapor Pressure	17.1 - 18.34	mmHg at 25°C
LogP (Octanol/Water)	3.14 - 3.9	-

Sources:[1][2][3][4][5]

The molecular weight of 112.21 g/mol is a calculated value based on its atomic composition.[1][3][6] Its density, approximately 0.73 g/cm³, indicates that it is less dense than water.[2][3][4] The boiling point of 122°C is characteristic of a branched C₈ alkene, reflecting the van der Waals forces consistent with its molecular size.[2][3] A very low melting point of -115.1°C signifies that it remains in a liquid state under a wide range of temperatures, a crucial factor for its handling and use as a solvent or reagent.[2][3][5] The refractive index, a measure of how light propagates through the substance, is a useful parameter for rapid purity checks.[2][5]

Section 2: Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides an unambiguous structural fingerprint of a molecule. For **2,3-Dimethyl-2-hexene**, a combination of NMR, IR, and Mass Spectrometry is used for definitive identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

- ^1H NMR Spectroscopy: The proton NMR spectrum of **2,3-Dimethyl-2-hexene** is expected to show distinct signals corresponding to the different proton environments. The ethyl group will present as a quartet (for the $-\text{CH}_2-$) and a triplet (for the $-\text{CH}_3$). The four methyl groups attached to the double bond will appear as singlets, though they may have slightly different chemical shifts due to their geometric relationship to the rest of the molecule. The availability of ^1H NMR spectra has been noted in databases, often recorded on instruments like the Varian A-60.^[7]
- ^{13}C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and type of carbon atoms. For **2,3-Dimethyl-2-hexene**, eight distinct carbon signals are expected. The two sp^2 hybridized carbons of the double bond will appear in the characteristic downfield region for alkenes (typically 120-140 ppm). The remaining six sp^3 hybridized carbons of the methyl and ethyl groups will appear in the upfield region. Reference spectra are available, confirming the expected carbon framework.^[7]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecular bonds. For an alkene like **2,3-Dimethyl-2-hexene**, the key diagnostic peaks are:

- C-H Stretching: Signals just below 3000 cm^{-1} corresponding to the sp^3 C-H bonds of the methyl and ethyl groups.
- C=C Stretching: A weak to medium intensity peak in the region of $1670\text{-}1680\text{ cm}^{-1}$ is characteristic of a tetrasubstituted double bond. The substitution pattern diminishes the dipole moment change during vibration, often resulting in a weak signal.
- C-H Bending: Vibrations in the $1375\text{-}1450\text{ cm}^{-1}$ region corresponding to the bending of C-H bonds.

The National Institute of Standards and Technology (NIST) provides a reference vapor-phase IR spectrum for this compound.^{[1][7][8]}

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing ionization and fragmentation.

- **Molecular Ion (M^+):** The mass spectrum will show a molecular ion peak at an m/z (mass-to-charge ratio) corresponding to the molecular weight, which is 112.[\[1\]](#)[\[9\]](#)
- **Fragmentation Pattern:** Alkenes often undergo fragmentation via cleavage of allylic bonds (the C-C bonds adjacent to the double bond). The fragmentation of **2,3-Dimethyl-2-hexene** is expected to produce stable carbocation fragments. The loss of an ethyl radical ($M-29$) or a methyl radical ($M-15$) would result in significant fragment ions.[\[10\]](#) The NIST WebBook contains reference mass spectra for this molecule, which is essential for confirming its identity.[\[9\]](#)

Section 3: Experimental Protocols for Property Determination

To ensure data integrity, physical properties must be measured using standardized, validated protocols. The determination of the refractive index is a fundamental quality control step.

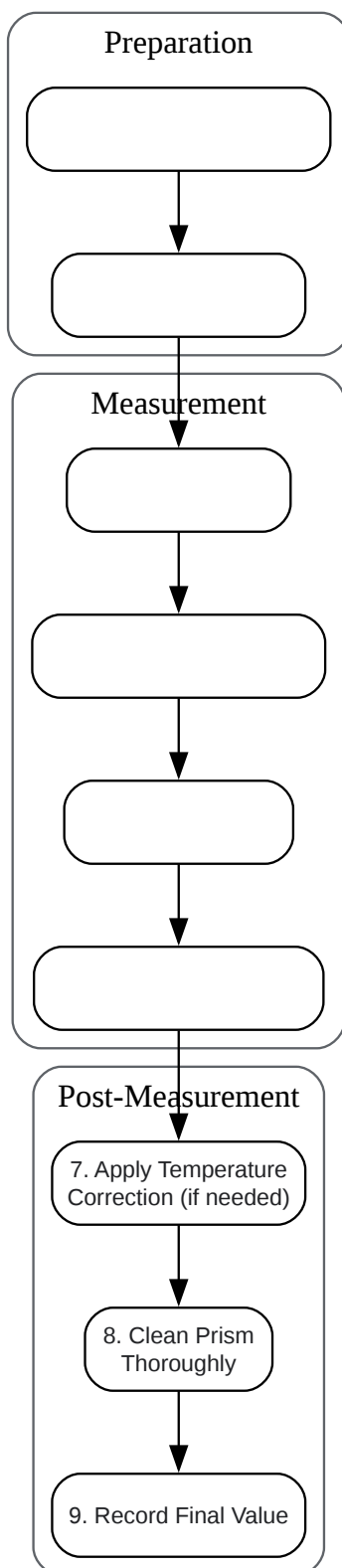
Protocol: Determination of Refractive Index using an Abbe Refractometer

Causality: The refractive index is a unique physical constant for a pure compound at a specific temperature and wavelength. This protocol is designed to measure this property with high precision, which can be used to assess the purity of a sample of **2,3-Dimethyl-2-hexene**. Any deviation from the reference value (1.419-1.427) may indicate the presence of impurities.

Methodology:

- **Instrument Calibration:** Turn on the refractometer and its light source. Ensure the temperature control unit is set to the desired standard, typically 20°C. Calibrate the instrument using a standard of known refractive index, such as distilled water.
- **Sample Application:** Place 2-3 drops of the **2,3-Dimethyl-2-hexene** sample onto the clean, dry prism surface of the refractometer.

- **Prism Closure:** Close the prism assembly gently but firmly to ensure the liquid spreads into a thin, uniform film.
- **Measurement:** Look through the eyepiece and adjust the coarse and fine control knobs until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
- **Reading the Value:** Read the refractive index value from the instrument's scale.
- **Temperature Correction:** If the measurement temperature deviates from the standard 20°C, apply a temperature correction factor.
- **Cleaning:** Thoroughly clean the prism surfaces with a suitable solvent (e.g., ethanol or isopropanol) and a soft lens tissue immediately after the measurement to prevent residue buildup.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for refractive index measurement.

Section 4: Safety and Handling

Authoritative grounding in safety is non-negotiable. **2,3-Dimethyl-2-hexene** possesses hazards that mandate strict adherence to safety protocols.

GHS Hazard Identification

According to aggregated GHS data, **2,3-Dimethyl-2-hexene** is classified with the following hazards^[7]:

- H225: Highly Flammable liquid and vapor: This is due to its low flash point (15.6°C) and significant vapor pressure at room temperature.^{[2][3][7]} Vapors can form explosive mixtures with air and travel to an ignition source.^[11]
- H317: May cause an allergic skin reaction: Indicates its potential as a skin sensitizer upon repeated contact.^[7]
- H319: Causes serious eye irritation: Direct contact with the liquid or high concentrations of vapor can cause significant eye irritation.^[7]

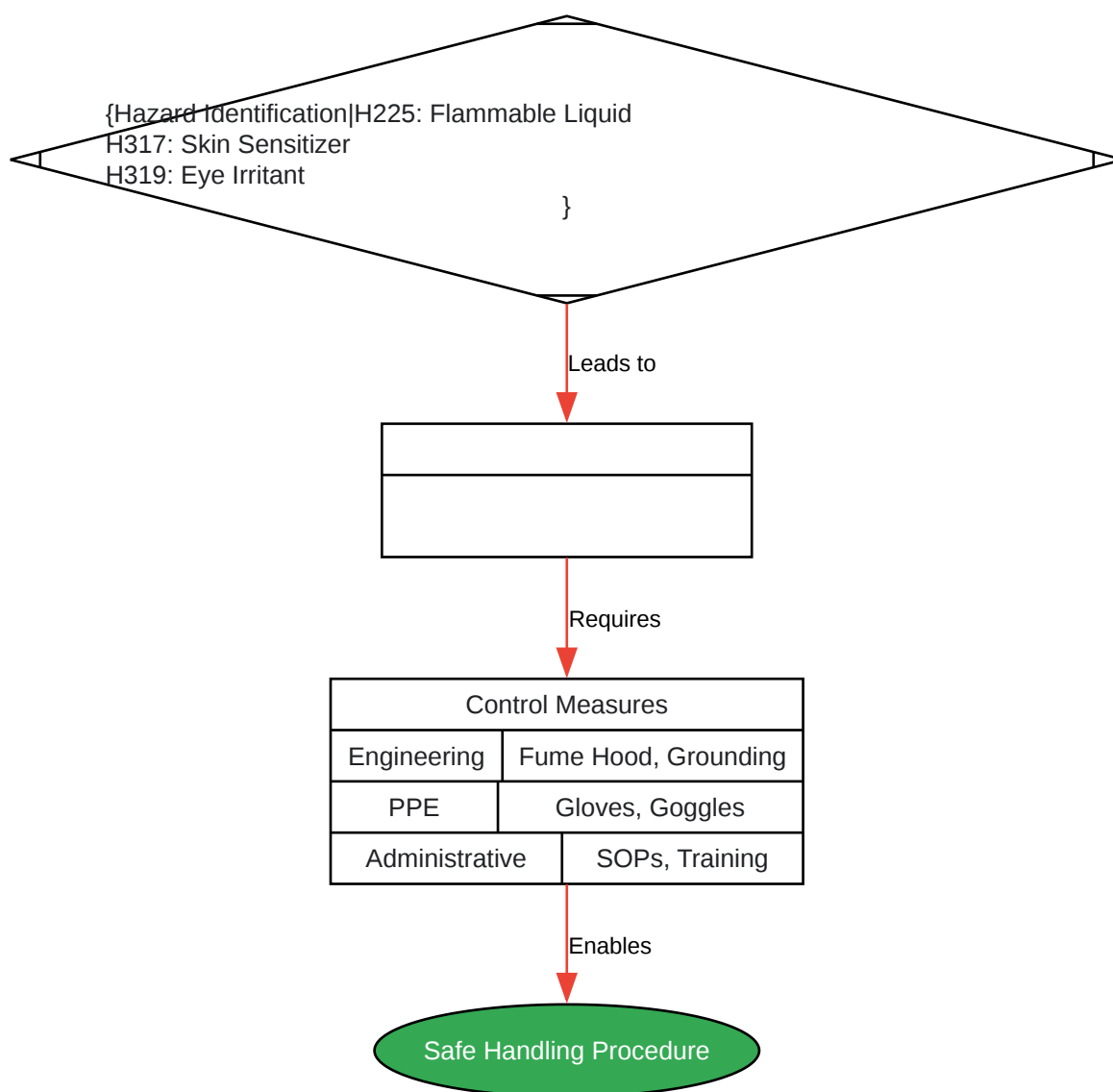
Self-Validating Safety Protocol

A self-validating safety system involves a logical flow from hazard identification to control implementation and verification.

Core Requirements for Handling:

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.^{[11][12]} Use explosion-proof electrical equipment and ensure all containers are grounded and bonded to prevent static discharge.^[11]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), tightly fitting safety goggles, and a lab coat.^{[11][12]} If vapor concentrations are high, respiratory protection may be required.
- Storage and Handling: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and oxidizing agents.^[11] Use non-sparking tools when handling containers.

- Emergency Procedures: In case of skin contact, wash off immediately with soap and plenty of water.[11] For eye contact, rinse cautiously with water for several minutes.[11] If inhaled, move the person to fresh air.[11] In case of a large spill, evacuate the area and contain the spill with non-combustible absorbent material.



[Click to download full resolution via product page](#)

Caption: Logical workflow for hazard mitigation.

Conclusion

2,3-Dimethyl-2-hexene is a well-characterized alkene with a distinct set of physical and spectroscopic properties. Its high volatility and flammability are the primary safety concerns that

must be addressed through rigorous engineering and administrative controls. The data presented in this guide, from its fundamental constants to its spectroscopic fingerprints, provides the necessary foundation for its safe and effective use in a research and development setting.

References

- National Institute of Standards and Technology (NIST). (n.d.). 2-Hexene, 2,3-dimethyl-. NIST Chemistry WebBook.
- LookChem. (n.d.). **2,3-Dimethyl-2-hexene**.
- ChemBK. (n.d.). 2,3-dimethyl-hex-2-ene.
- Stenutz. (n.d.). **2,3-dimethyl-2-hexene**.
- National Center for Biotechnology Information. (n.d.). **2,3-Dimethyl-2-hexene**. PubChem Compound Summary for CID 23528.
- SpectraBase. (n.d.). **2,3-Dimethyl-2-hexene**. John Wiley & Sons, Inc.
- Chemistry LibreTexts. (2022). 13.6: Interpreting Mass Spectra.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Hexene, 2,3-dimethyl- [webbook.nist.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. lookchem.com [lookchem.com]
- 4. chembk.com [chembk.com]
- 5. 2,3-dimethyl-2-hexene [stenutz.eu]
- 6. Page loading... [wap.guidechem.com]
- 7. 2,3-Dimethyl-2-hexene | C₈H₁₆ | CID 23528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. 2-Hexene, 2,3-dimethyl- [webbook.nist.gov]
- 10. chem.libretexts.org [chem.libretexts.org]

- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [Physical characteristics of 2,3-Dimethyl-2-hexene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b165507#physical-characteristics-of-2-3-dimethyl-2-hexene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com